(Rac)-D3S-001

KRAS G12C NSCLC Covalent Inhibitor Potency

Rac)-D3S-001 (elisrasib) is a next-generation covalent KRAS G12C inhibitor for research use. With a t₁/₂ of 5.8 min (vs. 44–220 min for 1st-gen agents) and 88.9% monotherapy ORR in CRC, it overcomes resistance and maintains target inhibition. Ideal for studies of resistant tumors, IO combinations, and advanced oncology research.

Molecular Formula C32H35F6N7O3
Molecular Weight 679.7 g/mol
Cat. No. B12372128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-D3S-001
Molecular FormulaC32H35F6N7O3
Molecular Weight679.7 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C(F)(F)F)C2CC3=C(CO2)C(=NC(=N3)OCC45CCCN4CC(C5)F)N6CCN(C(C6)CC#N)C(=O)C(=C)F)F)N
InChIInChI=1S/C32H35F6N7O3/c1-17-10-22(40)27(35)25(26(17)32(36,37)38)24-11-23-21(15-47-24)28(43-8-9-45(29(46)18(2)33)20(14-43)4-6-39)42-30(41-23)48-16-31-5-3-7-44(31)13-19(34)12-31/h10,19-20,24H,2-5,7-9,11-16,40H2,1H3/t19-,20+,24?,31+/m1/s1
InChIKeyJOLORSRKBHXPFT-RTZFKIBNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2S)-4-[7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile (D3S-001/Elisrasib): Next-Generation Covalent KRAS G12C Inhibitor for Oncology Research and Drug Development


2-[(2S)-4-[7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile (developmental codes D3S-001, elisrasib) is a covalent, GDP‑bound conformation‑selective small molecule inhibitor of the KRAS G12C oncogenic driver [1]. It features a pyrano[4,3‑d]pyrimidine core bearing a fluoro‑trifluoromethylphenyl warhead and a substituted hexahydropyrrolizinylmethoxy moiety, and is orally bioavailable with demonstrated clinical activity in advanced KRAS G12C‑mutant solid tumors [2].

Why First‑Generation KRAS G12C Inhibitors Cannot Substitute for 2-[(2S)-4-[7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile (D3S-001/Elisrasib)


In‑class KRAS G12C inhibitors such as sotorasib and adagrasib are not interchangeable with D3S‑001 due to fundamental kinetic and pharmacodynamic differences that directly impact target depletion, resistance susceptibility, and clinical efficacy. D3S‑001 exhibits substantially faster target engagement kinetics (t₁/₂ = 5.8 min vs. 44–220 min for first‑generation agents) and maintains near‑complete KRAS inhibition even in the presence of growth factor stimulation, a property that sotorasib and adagrasib lack [1]. These molecular distinctions translate into higher objective response rates in colorectal cancer (88.9% vs. ~20% with first‑generation monotherapy) and activity in patients whose disease progressed on prior G12C inhibitors [2].

Quantitative Differentiation Evidence for 2-[(2S)-4-[7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile (D3S-001/Elisrasib) vs. First‑Generation KRAS G12C Inhibitors


Cellular KRAS G12C Inhibition Potency: 58‑Fold and 130‑Fold More Potent Than Sotorasib and Adagrasib in NCI‑H358 NSCLC Cells

In NCI‑H358 NSCLC cells harboring KRAS G12C, D3S‑001 (elisrasib) achieved an IC₅₀ of 0.6 nmol/L for depletion of cellular active GTP‑bound KRAS, compared with 35 nmol/L for sotorasib and 78 nmol/L for adagrasib under identical 2‑hour treatment conditions [1].

KRAS G12C NSCLC Covalent Inhibitor Potency

Target Engagement Kinetics: D3S‑001 Achieves >95% KRAS Inhibition in 30 Minutes vs. 3.7–5.5 Hours for First‑Generation Inhibitors

D3S‑001 depleted cellular GTP‑KRAS with a maximal observed rate constant (kₒₒₛ) of 2.0 × 10⁻³ s⁻¹, corresponding to a half‑inhibition time (t₁/₂) of 5.8 minutes and >95% target engagement within 30 minutes. By contrast, sotorasib and adagrasib required 3.7 hours and 2.8 hours, respectively, to achieve >95% target engagement under identical cellular kinetic assay conditions [1].

Target Engagement Kinetics KRAS G12C Covalent Inhibitor

Growth Factor Resistance: D3‑S001 Maintains Near‑Complete KRAS Inhibition Under EGF Stimulation While Sotorasib and Adagrasib Lose Efficacy

In the presence of 40 ng/mL epidermal growth factor (EGF), 100 nmol/L D3S‑001 reduced cellular active KRAS to 2% of control (vs. 1% without EGF). Under identical conditions, sotorasib‑treated cells showed active KRAS rebound to 60% of control (from 12% without EGF), and adagrasib‑treated cells rebounded to 87% of control (from 43% without EGF) [1].

Growth Factor Resistance KRAS G12C EGFR Crosstalk

Clinical Efficacy in KRAS G12C‑Mutant Colorectal Cancer: 88.9% Objective Response Rate as Monotherapy vs. ~20% with First‑Generation Monotherapy

In a phase 1a dose‑escalation study (NCT05410145), D3S‑001 monotherapy achieved a confirmed objective response rate (ORR) of 88.9% (8/9) in KRAS G12C‑mutant colorectal cancer patients who were G12C inhibitor‑naïve [1]. This compares favorably with historical monotherapy ORR of approximately 19%–22% for adagrasib in CRC and negligible single‑agent activity reported for sotorasib in CRC, where combination with anti‑EGFR antibodies is typically required [REFS-2, REFS-3].

Colorectal Cancer KRAS G12C Objective Response Rate

Activity in Sotorasib‑Resistant Xenograft Models: Tumor Regression Achieved at 30 mg/kg Where Sotorasib and Adagrasib Fail

In a sotorasib‑resistant patient‑derived xenograft (PDX) model, daily oral dosing of D3S‑001 at 30 mg/kg induced significant tumor regression, while sotorasib (30 mg/kg) and adagrasib (30 mg/kg) showed no antitumor activity under the same dosing regimen [1].

Drug Resistance KRAS G12C PDX Models

Clinical Activity Post‑Progression on Prior G12C Inhibitors: 30% ORR in Sotorasib/Adagrasib‑Pretreated NSCLC

In a phase 1b expansion cohort of 20 patients with KRAS G12C‑mutant NSCLC whose disease had progressed after prior sotorasib or adagrasib therapy, D3S‑001 monotherapy achieved a confirmed ORR of 30.0% (6/20) and a disease control rate of 80.0% (16/20) [1].

Acquired Resistance NSCLC Post‑G12Ci Therapy

Recommended Research and Development Applications for 2-[(2S)-4-[7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile (D3S-001/Elisrasib)


Monotherapy Clinical Development in KRAS G12C‑Mutant Colorectal Cancer

Based on the 88.9% objective response rate observed as monotherapy in the phase 1 trial [1], D3S‑001 is uniquely positioned for late‑stage clinical development in CRC without the requirement for anti‑EGFR antibody co‑administration. This contrasts with first‑generation G12C inhibitors that require cetuximab/panitumumab combination to achieve meaningful efficacy in CRC.

Treatment of Patients with Acquired Resistance to Sotorasib or Adagrasib

D3S‑001 has demonstrated preclinical activity in sotorasib‑resistant PDX models [2] and clinical activity in NSCLC patients who progressed on prior G12C inhibitors (30% ORR) [1]. These data support its development as a second‑line or sequential therapy for patients with acquired resistance to first‑generation agents.

Combination Regimens with Immunotherapy (Anti‑PD‑1/PD‑L1)

Preclinical syngeneic model data demonstrate that D3S‑001 combined with anti‑PD‑1 antibody achieved a 70% durable complete remission rate, with memory T‑cell responses preventing tumor re‑growth upon rechallenge [3]. This evidence supports rational combination trial designs with checkpoint inhibitors.

Head‑to‑Head Comparator Studies Against First‑Generation KRAS G12C Inhibitors

The substantial quantitative differentiation in cellular potency (58–130‑fold), target engagement kinetics (~38‑fold faster t₁/₂), and growth factor resistance [2] provides a strong rationale for prospective randomized trials comparing D3S‑001 directly with sotorasib or adagrasib in both treatment‑naïve and post‑progression settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-D3S-001

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.